(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
Description
Properties
IUPAC Name |
(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-6-15(16,12(2)11-17(3)4)13-8-7-9-14(10-13)18-5/h7-10,12H,6,11H2,1-5H3/t12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTHRVYRUUTHJB-SWLSCSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Thionyl chloride reacts with the alcohol via a two-step process:
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Formation of a chlorosulfite intermediate : The hydroxyl group attacks the electrophilic sulfur atom in SOCl₂, displacing a chloride ion.
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Intramolecular displacement : The intermediate undergoes an SNi (substitution nucleophilic internal) mechanism, retaining configuration at the tertiary carbon.
Optimized Conditions :
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Solvent : Dichloromethane (DCM) or THF.
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Temperature : 0°C to room temperature (20–25°C).
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Stoichiometry : 1.2–1.5 equivalents of SOCl₂ relative to the alcohol.
Workup :
The reaction is quenched with ice-cold water, and the product is extracted with diisopropyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude chloro compound.
Stereochemical Integrity
The SNi mechanism ensures retention of configuration at C3, preserving the (2S,3R) stereochemistry. This is critical for maintaining the intermediate’s compatibility with downstream reactions, such as reductive dechlorination to form tapentadol precursors.
Alternative Halogenation Strategies
While thionyl chloride is the most widely reported halogenating agent, alternative methods have been explored to improve efficiency or accommodate specific reaction scales.
Methanesulfonic Acid-Mediated Activation
In a modified approach, the hydroxyl group is activated using methanesulfonic acid (MSA) or p-toluenesulfonic acid (PTSA) in the presence of cyclohexane. This method facilitates in situ formation of a mesylate or tosylate intermediate, which undergoes reductive deoxygenation via hydrogenolysis (e.g., using Pd/C under H₂ pressure). While this pathway bypasses direct chlorination, it highlights the versatility of activating tertiary alcohols for subsequent functionalization.
Comparison of Halogenation Methods :
Challenges and Optimization
Minimizing Racemization
Tertiary alcohols are prone to racemization under acidic conditions. To mitigate this:
Byproduct Management
Side reactions, such as elimination to form alkenes, are minimized by:
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Tapentadol Derivatives
Compound : (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-Trimethylpentan-1-Amine Hydrochloride (Tapentadol Hydrochloride)
- Key Differences: Stereochemistry: (2R,3R) vs. (2S,3R) configuration. Substituent: Lacks the 3-chloro group; instead, the methoxyphenyl group undergoes O-demethylation to form a phenol in vivo ().
- Pharmacological Activity: Dual μ-opioid receptor agonism and norepinephrine reuptake inhibition. Clinical use: Chronic pain management.
- Physicochemical Properties: Molecular Formula: C₁₅H₂₅NO (vs. C₁₅H₂₃ClNO for the target compound). LogP (estimated): ~3.5 (lower than the chloro analog due to hydroxyl group polarity).
Implications : The (2S,3R) configuration and chlorine substituent in the target compound may confer distinct receptor selectivity or metabolic stability. For example, the chloro group could reduce oxidative metabolism, prolonging half-life .
Unsaturated Analogs
Compound : (R)-3-(3-Methoxyphenyl)-N,N,2-Trimethylpent-3-en-1-Amine
- Key Differences :
- Structure : Contains a double bond (C3–C4) instead of a chloro substituent.
- Stereochemistry : (R)-configuration at C3.
- Physicochemical Properties: Molecular Formula: C₁₅H₂₃NO (). Boiling Point: Not reported, but unsaturation likely reduces stability compared to saturated analogs.
- Synthesis : Prepared via Pd/C-catalyzed hydrogenation or dehydration steps ().
The absence of a chloro group reduces electron-withdrawing effects, possibly weakening hydrogen-bonding interactions .
Diastereomeric Mixtures
Example : (2R,3R)- and (2R,3S)-3-(3-Methoxyphenyl)-N,N,2-Trimethylpentan-1-Amine
- Key Differences :
- Pharmacological Impact : Diastereomers often exhibit divergent activities. For Tapentadol, the (2R,3R) isomer is active, while (2R,3S) is inactive or less potent.
Implications : The (2S,3R) configuration of the target compound may similarly result in unique activity compared to its diastereomers, warranting enantioselective synthesis for preclinical evaluation .
Structural and Functional Data Table
Research Implications and Challenges
- Activity Prediction: The chloro group may enhance CNS penetration but could introduce toxicity risks (e.g., bioaccumulation). Comparative in vitro binding assays with opioid/norepinephrine transporters are needed.
- Synthetic Complexity : Enantioselective synthesis of (2S,3R) configuration requires chiral catalysts or resolution techniques, as seen in Tapentadol production ().
- Metabolism : Chlorine’s electron-withdrawing effect may slow hepatic CYP450-mediated metabolism, necessitating pharmacokinetic studies.
Biological Activity
(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, commonly referred to as a derivative of trimethylpentanamine, has garnered attention for its potential biological activities. This compound is structurally related to tapentadol, an analgesic drug, and is primarily studied for its pharmacological properties and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.81 g/mol. The compound features a chiral center which contributes to its stereochemical properties and biological activity.
Research indicates that this compound may exert its effects through interactions with various neurotransmitter systems. It is hypothesized to influence the release and reuptake of norepinephrine and serotonin, similar to its analogue tapentadol .
Enzymatic Interactions
A study profiling various chemicals found that compounds similar to this compound showed significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's potential as a substrate or inhibitor for these enzymes could influence its pharmacokinetics and efficacy .
Analgesic Efficacy
In clinical settings, compounds related to this compound have been evaluated for their analgesic properties. Tapentadol, which is derived from this compound, has demonstrated efficacy in treating moderate to severe pain conditions while exhibiting a lower risk of gastrointestinal side effects compared to traditional opioids .
Pharmacological Studies
Pharmacological studies have shown that the compound interacts with multiple receptors including opioid receptors and norepinephrine transporters. This dual action may contribute to its analgesic effects while minimizing side effects associated with pure opioid agonists .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄ClN |
| Molecular Weight | 271.81 g/mol |
| CAS Number | 66170-25-0 |
| Stereochemistry | (2S,3R) |
| Potential Applications | Analgesic agent |
| Biological Activity | Mechanism |
|---|---|
| Analgesia | Interaction with opioid receptors |
| Neurotransmitter modulation | Norepinephrine and serotonin reuptake inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, and what intermediates are critical for stereochemical control?
- Methodological Answer : The synthesis typically involves multi-step sequences starting with substituted phenethylamine derivatives. Key intermediates include (3-methoxyphenyl)ethylamine, which undergoes alkylation and stereoselective chlorination. For example, halogenation of a pre-formed tertiary amine backbone can introduce the chloro substituent while preserving stereochemistry. Reaction conditions (e.g., temperature, catalysts like chiral auxiliaries) are critical for achieving the (2S,3R) configuration . Characterization of intermediates via and NMR ensures fidelity at each step .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) and X-ray crystallography are primary methods. NMR analysis of diastereomeric derivatives (e.g., using Mosher’s acid) can resolve enantiomeric excess. The InChI code (1S/C15H24ClNO/c1-6-15(16,12(2)...) provides a structural fingerprint for computational validation . Polarimetry and circular dichroism (CD) spectroscopy further corroborate optical activity .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : The compound should be stored under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Stability studies indicate susceptibility to hydrolysis in humid environments; thus, desiccants like silica gel are recommended. Avoid exposure to strong acids/bases, as decomposition yields chloro-phenolic byproducts and methylamines .
Advanced Research Questions
Q. How can conflicting reactivity data in polar vs. nonpolar solvents be resolved during synthesis?
- Methodological Answer : Solvent polarity impacts the compound’s nucleophilicity and transition-state stabilization. For example, in polar aprotic solvents (e.g., DMF), the chloro group exhibits enhanced leaving-group ability, accelerating substitution reactions. Contrastingly, nonpolar solvents (e.g., toluene) favor retention of stereochemistry. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) can reconcile discrepancies by mapping solvent effects on activation barriers .
Q. What methodologies are used to investigate the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer : Radioligand binding assays (e.g., -labeled analogs) quantify affinity for receptors like substance P. Functional assays (calcium flux, cAMP inhibition) assess agonist/antagonist activity. Molecular docking simulations, guided by the compound’s InChI stereodescriptors, predict binding poses in receptor pockets. Mutagenesis studies validate critical residues for interaction, as seen in related quinuclidine-based antagonists .
Q. What strategies mitigate enantiomeric impurities during large-scale synthesis?
- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) ensures high enantioselectivity during alkylation steps. Dynamic kinetic resolution (DKR) can invert undesired stereoisomers in situ. Process optimization (e.g., continuous-flow reactors) minimizes racemization by reducing reaction time. Analytical QC protocols, including chiral GC-MS and vibrational circular dichroism (VCD), monitor purity at each stage .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activity (e.g., IC values) across studies be addressed?
- Methodological Answer : Variability often arises from differences in assay conditions (e.g., cell lines, buffer pH). Standardized protocols (e.g., NIH’s Assay Guidance Manual) should be adopted. Meta-analysis of published data using tools like Bayesian statistics identifies outliers. Orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
